molecular formula C15H21BrN2O2 B1403256 Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- CAS No. 1352621-06-7

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-

Cat. No.: B1403256
CAS No.: 1352621-06-7
M. Wt: 341.24 g/mol
InChI Key: OYTYWSVFEZPEFD-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- is a chemical compound used in scientific research. It is known for its diverse properties and finds applications in various fields, including drug discovery and medicinal chemistry.

Chemical Reactions Analysis

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the bromine or ethoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound finds applications in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- can be compared with other similar compounds such as:

  • Benzamide, 4-bromo-N-ethyl-3-methoxy-N-methyl-
  • Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-3-20-14-10-11(4-5-13(14)16)15(19)17-12-6-8-18(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTYWSVFEZPEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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